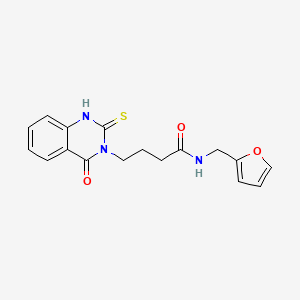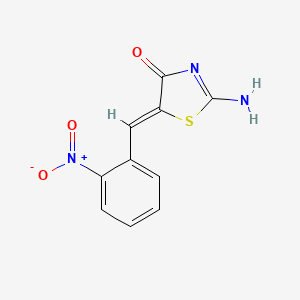![molecular formula C17H18N2O3 B5803299 N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic the effects of hypoxia, or low oxygen levels, in cells.
作用機序
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF-α subunits and leads to the stabilization and activation of HIF-1α and HIF-2α. This results in the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to induce a range of biochemical and physiological effects in cells and tissues. It has been shown to increase the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR), and erythropoiesis, such as erythropoietin (EPO). N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has also been shown to increase glucose uptake and glycolysis in cells, which is a key metabolic adaptation to hypoxia. In addition, N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to promote cell survival and inhibit apoptosis in various cell types.
実験室実験の利点と制限
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide is a useful tool for studying the effects of hypoxia on cellular and physiological processes. It provides a controlled and reproducible method for inducing hypoxia in cells and tissues, which is not always possible in vivo. However, there are also limitations to the use of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments. It should be noted that N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide does not completely mimic the effects of hypoxia in vivo, and the extent of its effects may vary depending on the cell type and experimental conditions. In addition, the concentration and duration of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide treatment should be carefully controlled to avoid non-specific effects and toxicity.
将来の方向性
There are several future directions for research on N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of interest is the development of more specific and potent prolyl hydroxylase inhibitors that can selectively target HIF-α subunits. Another area of interest is the investigation of the potential therapeutic applications of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in various diseases, such as cancer, ischemia, and neurodegenerative disorders. In addition, further studies are needed to elucidate the downstream targets and signaling pathways of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide-induced hypoxia, which may provide new insights into the regulation of cellular and physiological processes.
合成法
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized through several methods, including the reaction of 4-methoxybenzenecarboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzenecarboximidamide with 3,4-dimethylbenzoyl isocyanate in the presence of a base such as pyridine. Both methods result in the formation of N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide as a white crystalline solid.
科学的研究の応用
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been widely used in scientific research as a chemical inducer of hypoxia. It has been shown to activate the hypoxia-inducible factor (HIF) pathway, which is a key regulator of cellular responses to hypoxia. N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been used in various fields of research, including cancer biology, stem cell research, and cardiovascular physiology.
特性
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-5-14(10-12(11)2)17(20)22-19-16(18)13-6-8-15(21-3)9-7-13/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXROGGBIWWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-dimethylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)


![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)





![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)